molecular formula C21H14N2O4S B2997527 (E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate CAS No. 477296-40-5

(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate

Cat. No.: B2997527
CAS No.: 477296-40-5
M. Wt: 390.41
InChI Key: XDELDWVQNCRZNJ-LZYBPNLTSA-N
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Description

The compound "(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate" features a unique hybrid structure combining a benzo[d][1,3]dioxol-5-yl moiety, a thiazole ring, a cyanovinyl linker, and a phenyl acetate group. Its structural complexity likely influences physicochemical properties such as solubility, stability, and reactivity compared to simpler analogues.

Properties

IUPAC Name

[4-[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4S/c1-13(24)27-17-5-2-14(3-6-17)8-16(10-22)21-23-18(11-28-21)15-4-7-19-20(9-15)26-12-25-19/h2-9,11H,12H2,1H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDELDWVQNCRZNJ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Features

The compound consists of several key structural elements:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing the biological activity of compounds.
  • Thiazole ring : Associated with various pharmacological effects, including antimicrobial and anticancer activities.
  • Cyanovinyl group : Implicated in diverse chemical reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities. The following table summarizes the predicted and observed activities associated with this compound:

Structural Feature Biological Activity
Benzo[d][1,3]dioxoleAnticancer, anti-inflammatory
ThiazoleAntimicrobial, antifungal
CyanovinylPotential enzyme inhibition

The mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression.
  • Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways beneficial in treating various diseases.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of thiazole exhibited significant cytotoxic effects against various cancer cell lines. The compound's structural similarity suggests it may also possess similar properties .
  • Antimicrobial Properties : Research on related thiazole derivatives indicated strong antimicrobial activity against both bacterial and fungal strains, supporting the potential for this compound to act as an effective antimicrobial agent.
  • Inflammatory Response Modulation : Compounds containing the benzo[d][1,3]dioxole moiety have been shown to reduce inflammatory markers in vitro and in vivo, suggesting a possible therapeutic application for inflammatory diseases .

Synthesis and Yield

The synthesis of this compound involves several steps that require careful optimization to achieve high yields. Preliminary studies indicate yields around 21% under controlled conditions . The synthesis process typically includes:

  • Formation of the thiazole derivative.
  • Introduction of the benzo[d][1,3]dioxole moiety.
  • Acetate formation through esterification reactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Features

The following compounds share partial structural motifs with the target molecule:

Compound Name/ID Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Yield (%) Spectral Data (NMR/HRMS)
Target: (E)-4-(2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate Benzo[d][1,3]dioxol-5-yl-thiazole, cyanovinyl, phenyl acetate ~380 (estimated) N/A N/A N/A
4-(Benzo[d]thiazol-2-yl)phenyl acetate Thiazole-phenyl acetate (lacks cyanovinyl and benzo[d][1,3]dioxol-5-yl) 269.324 N/A N/A CAS: 111243-65-3
Cy () Cyanostilbene with benzo[d]thiazol-2-yl, cyanovinyl, phenoxy acetic acid ~400 (estimated) N/A N/A Synthesized via THF/K₂CO₃
D14–D20 () Benzo[d][1,3]dioxol-5-yl-penta-2,4-dienamides with thiazole 400–450 (estimated) 182.9–233.5 13.7–24.8 1H/13C NMR reported
Compound 74 () Benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxamide-thiazole ~450 (estimated) N/A 20 1H NMR: δ 11.92 (NH)

Key Comparisons

Substituent Effects on Physicochemical Properties
  • Cyanovinyl vs. In contrast, carboxamide-containing analogues (e.g., D14–D20 , compound 74 ) exhibit hydrogen-bonding capacity, which may improve solubility but reduce thermal stability (melting points ≤233°C).
  • Phenyl Acetate vs. Phenoxy Acetic Acid: The phenyl acetate in the target and ’s compound may confer higher lipophilicity compared to the phenoxy acetic acid in ’s Cy , affecting membrane permeability.
Spectral and Analytical Data
  • NMR Signatures: The benzo[d][1,3]dioxol-5-yl group typically shows a singlet at δ ~6.03 ppm for the OCH₂O protons (e.g., compound 83 in ). The cyanovinyl group’s protons may resonate downfield (δ >7.5 ppm) due to conjugation with the nitrile.
  • HRMS Validation : All compounds in , and 8 were confirmed via HRMS, a critical step for verifying the target’s molecular formula.

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